

Technical Support Center: Removing PEG 23 Lauryl Ether from Protein Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PEG 23 lauryl ether

Cat. No.: B1227228

[Get Quote](#)

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the removal of **PEG 23 lauryl ether** (Brij 35) from protein samples.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove **PEG 23 lauryl ether** from my protein sample?

A1: **PEG 23 lauryl ether**, a non-ionic detergent, is often used to solubilize and stabilize proteins, particularly membrane proteins.^[1] However, its presence can interfere with downstream applications such as mass spectrometry, ELISA, isoelectric focusing (IEF), and certain chromatographic techniques.^[2] Therefore, its removal is a critical step to ensure the accuracy and reliability of experimental results.

Q2: What are the common methods to remove **PEG 23 lauryl ether**?

A2: Several methods can be employed to remove **PEG 23 lauryl ether**, each with its own advantages and limitations. The most common techniques include:

- Size-Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on size.^[3]
- Dialysis: Utilizes a semi-permeable membrane for size-based separation.^[2]
- Ion-Exchange Chromatography (IEC): Separates molecules based on their net charge.^{[1][3]}

- Hydrophobic Interaction Chromatography (HIC): Separates proteins based on surface hydrophobicity.[4][5]
- Precipitation: Uses solvents like acetone or trichloroacetic acid (TCA) to precipitate the protein, leaving the detergent in the supernatant.[6]
- Detergent Removal Resins: Employs specialized resins that specifically bind and remove detergent molecules.[1][7]

Q3: How do I choose the best removal method for my specific protein and application?

A3: The choice of method depends on several factors, including the properties of your protein (size, charge, stability), the concentration of the **PEG 23 lauryl ether**, and the requirements of your downstream application. For instance, if maintaining the native protein conformation is crucial, precipitation methods that can cause denaturation should be avoided. Size-exclusion methods are effective if there is a significant size difference between your protein and the detergent micelles.[7]

Q4: What is the Critical Micelle Concentration (CMC) and why is it important for detergent removal?

A4: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form larger aggregates called micelles.[3][8] For methods like dialysis and gel filtration to be effective, the detergent concentration should ideally be below its CMC, allowing the smaller monomers to be separated from the larger protein molecules.[2][3] The CMC of **PEG 23 lauryl ether** (Brij 35) is approximately 0.02 - 0.05 mM.[8]

Troubleshooting Guides

Problem: Low protein recovery after detergent removal.

Possible Cause	Troubleshooting Step
Protein precipitation	The removal of the detergent that was keeping the protein soluble may cause it to precipitate. Consider performing the removal process at 4°C or adding a small amount of a compatible, non-interfering solubilizing agent to the final buffer.
Non-specific binding to resin/membrane	Your protein might be binding to the chromatography resin or dialysis membrane. Try a different type of resin or membrane with lower binding properties. Pre-blocking the membrane with a generic protein like BSA (if compatible with your experiment) can sometimes help.
Protein denaturation	The chosen method (e.g., precipitation) might be denaturing your protein, leading to aggregation and loss. Switch to a milder method like dialysis or size-exclusion chromatography.

Problem: Incomplete removal of PEG 23 lauryl ether.

Possible Cause	Troubleshooting Step
Detergent concentration above CMC	For size-based methods, high detergent concentrations lead to large micelles that co-elute or are retained with the protein. ^[2] Dilute the sample to below the CMC before the removal step, if possible.
Inadequate separation parameters	The column length in SEC might be insufficient, or the dialysis time too short. Increase the column length or the duration of dialysis with multiple buffer changes.
Method not suitable for this detergent	Some detergents are difficult to remove by certain methods. Consider using specialized detergent removal resins which can be very effective. ^{[1][9]}

Experimental Protocols

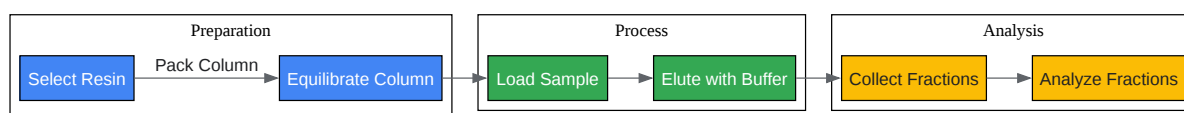
Size-Exclusion Chromatography (Gel Filtration)

This method separates molecules based on their size. Proteins will pass through the column in the void volume, while smaller detergent monomers are retained in the resin pores.[2]

Methodology:

- **Resin Selection:** Choose a size-exclusion resin with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest but larger than the detergent monomers.
- **Column Equilibration:** Equilibrate the packed column with a detergent-free buffer that is compatible with your protein and downstream application.
- **Sample Loading:** Apply your protein sample containing **PEG 23 lauryl ether** to the top of the column.
- **Elution:** Elute the sample with the equilibration buffer.
- **Fraction Collection:** Collect fractions and analyze for protein content and residual detergent. The protein should elute in the earlier fractions.

Workflow for Size-Exclusion Chromatography



[Click to download full resolution via product page](#)

Caption: Workflow for removing **PEG 23 lauryl ether** using Size-Exclusion Chromatography.

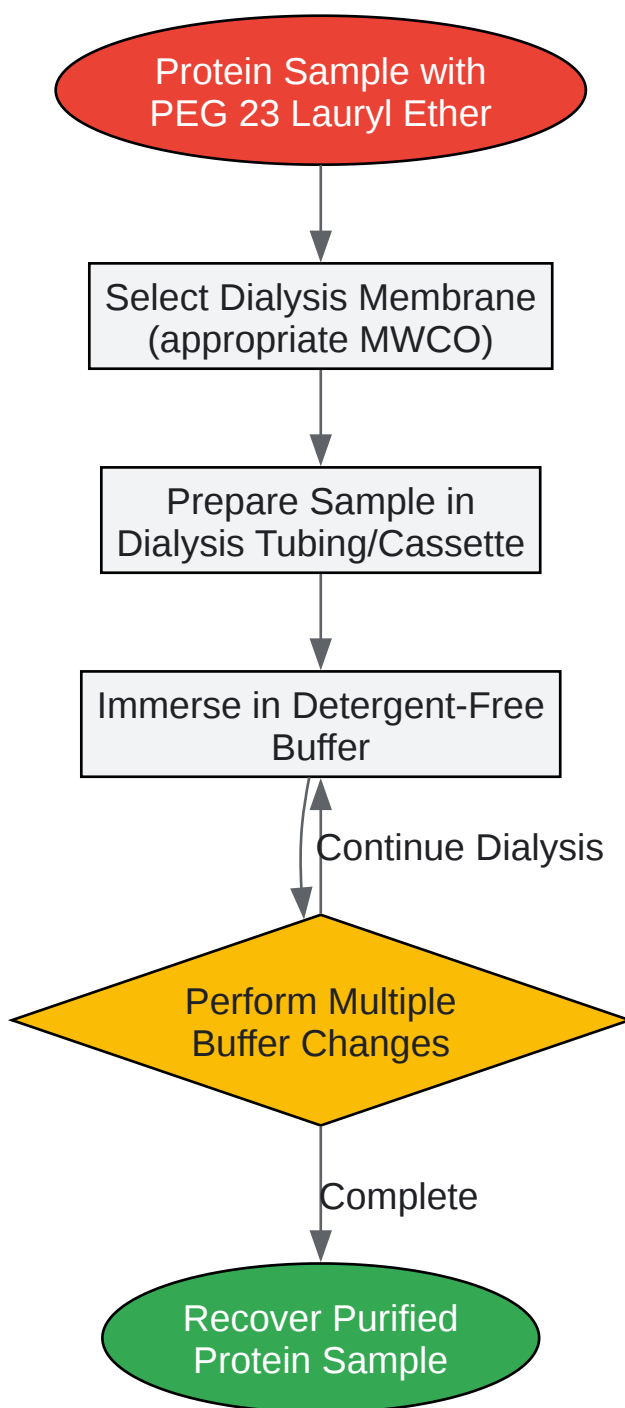
Dialysis

Dialysis involves the passive diffusion of molecules across a semi-permeable membrane based on a concentration gradient.[\[2\]](#)

Methodology:

- **Membrane Selection:** Choose a dialysis membrane with a MWCO that is significantly smaller than your protein but larger than the detergent monomers.
- **Sample Preparation:** Place your protein sample into the dialysis tubing or cassette.
- **Dialysis:** Immerse the sealed tubing/cassette in a large volume of detergent-free buffer (at least 200 times the sample volume).[\[1\]](#)
- **Buffer Changes:** Stir the buffer gently and perform several buffer changes over a period of 24-48 hours to ensure complete removal of the detergent.
- **Sample Recovery:** Recover the protein sample from the dialysis tubing/cassette.

Logical Flow for Dialysis



[Click to download full resolution via product page](#)

Caption: Decision and action flow for the dialysis process.

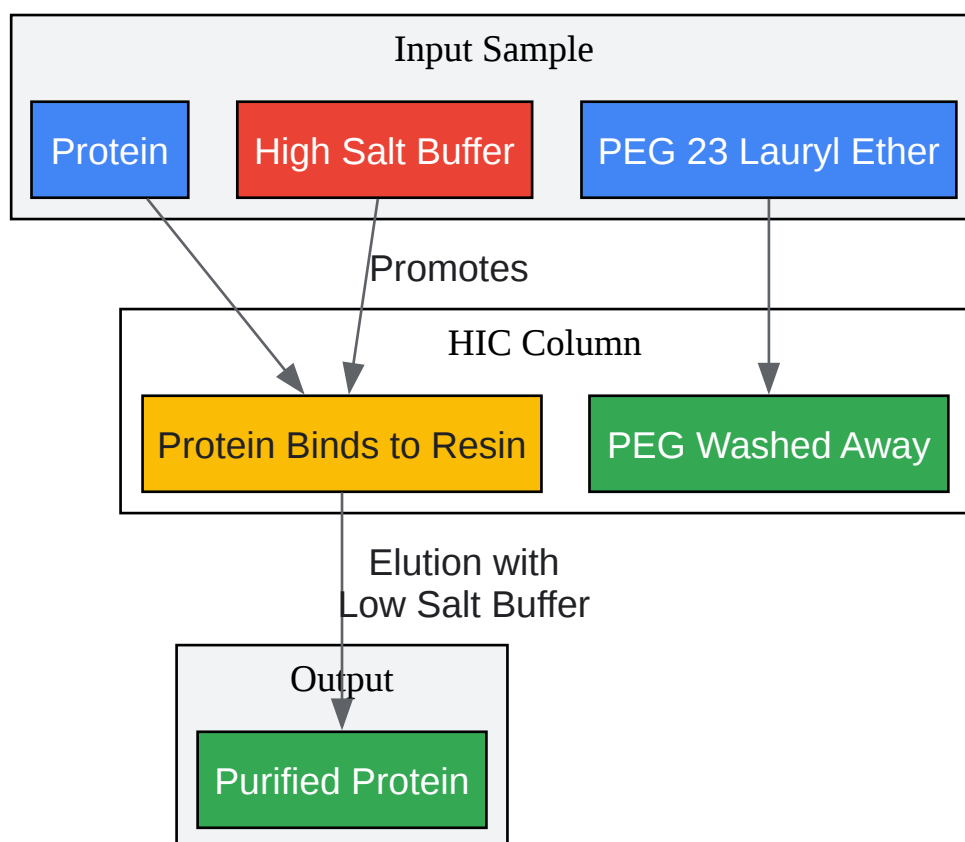
Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity. This technique can be effective for removing PEG-based compounds.[4][5]

Methodology:

- **Resin Selection:** Choose a HIC resin with appropriate hydrophobicity for your protein. Phenyl or Butyl ligands are common choices.[10]
- **Binding Conditions:** Add a high concentration of a non-denaturing salt (e.g., ammonium sulfate) to your protein sample to promote binding to the resin.
- **Column Equilibration:** Equilibrate the HIC column with a high-salt buffer.
- **Sample Loading:** Load the salt-adjusted sample onto the column. The protein will bind to the resin, while some contaminants may flow through.
- **Elution:** Elute the bound protein using a decreasing salt gradient. The **PEG 23 lauryl ether** will be washed away during the binding and elution steps.
- **Fraction Collection:** Collect and analyze fractions for your protein of interest.

Signaling Pathway Analogy for HIC



[Click to download full resolution via product page](#)

Caption: Conceptual pathway of protein purification via HIC.

Quantitative Data Summary

Method	Principle	Typical Protein Recovery	Detergent Removal Efficiency	Considerations
Size-Exclusion Chromatography	Size-based separation[3]	> 90%	> 95%	Requires significant size difference between protein and detergent micelles.[7]
Dialysis	Size-based separation via membrane[2]	> 90%	> 95%	Can be time-consuming; requires large buffer volumes. [2]
Ion-Exchange Chromatography	Charge-based separation[1]	Variable, protein-dependent	> 95%	Protein must bind to the resin while the non-ionic detergent does not.[1][3]
Hydrophobic Interaction Chromatography	Hydrophobicity-based separation[4]	> 80%	High	Requires high salt concentrations which might affect protein stability.[4]
Precipitation (Acetone/TCA)	Differential solubility	60-90%	> 99%	High risk of irreversible protein denaturation.[6]
Detergent Removal Resins	Affinity binding of detergent[1]	> 90%	> 99%	Can be expensive; resin capacity needs to be considered. [7][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. zoonews.ws [zoonews.ws]
- 4. pro.unibz.it [pro.unibz.it]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Precipitation Procedures [sigmaaldrich.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 10. separations.asia.tosohbioscience.com [separations.asia.tosohbioscience.com]
- To cite this document: BenchChem. [Technical Support Center: Removing PEG 23 Lauryl Ether from Protein Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1227228#how-to-remove-peg-23-lauryl-ether-from-protein-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com